n-(1-(3-Fluoro-4-methoxyphenyl)ethyl)cyclopropanecarboxamide

Catalog No.
S16158358
CAS No.
M.F
C13H16FNO2
M. Wt
237.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
n-(1-(3-Fluoro-4-methoxyphenyl)ethyl)cyclopropanec...

Product Name

n-(1-(3-Fluoro-4-methoxyphenyl)ethyl)cyclopropanecarboxamide

IUPAC Name

N-[1-(3-fluoro-4-methoxyphenyl)ethyl]cyclopropanecarboxamide

Molecular Formula

C13H16FNO2

Molecular Weight

237.27 g/mol

InChI

InChI=1S/C13H16FNO2/c1-8(15-13(16)9-3-4-9)10-5-6-12(17-2)11(14)7-10/h5-9H,3-4H2,1-2H3,(H,15,16)

InChI Key

SYGXWJBLZQSADD-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)OC)F)NC(=O)C2CC2

N-(1-(3-Fluoro-4-methoxyphenyl)ethyl)cyclopropanecarboxamide is a synthetic organic compound characterized by its unique structure, which includes a cyclopropane ring and a substituted phenyl group. The presence of a fluorine atom and a methoxy group on the aromatic ring contributes to its potential biological activity and chemical reactivity. This compound is part of a broader class of cyclopropane derivatives that have been studied for their therapeutic applications, particularly in the field of medicinal chemistry.

Typical of amides and cyclopropane derivatives, including:

  • Hydrolysis: In the presence of water and acid or base, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
  • Reduction: The carbonyl group in the amide can be reduced to an amine using reducing agents such as lithium aluminum hydride.
  • Substitution Reactions: The fluorine atom on the phenyl ring can participate in nucleophilic substitution reactions, potentially allowing for further functionalization of the compound.

N-(1-(3-Fluoro-4-methoxyphenyl)ethyl)cyclopropanecarboxamide has shown promising biological activities in preliminary studies. Compounds with similar structures have been investigated for their ability to modulate various biological pathways, including:

  • Anticancer Activity: Some derivatives have been reported to inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth.
  • Analgesic Effects: Certain cyclopropane-based compounds exhibit analgesic properties, potentially acting on opioid receptors or other pain pathways.

The synthesis of N-(1-(3-Fluoro-4-methoxyphenyl)ethyl)cyclopropanecarboxamide typically involves several steps:

  • Formation of Cyclopropanecarboxylic Acid: This can be achieved through the reaction of appropriate alkenes with diazomethane or via cyclopropanation reactions using metal catalysts.
  • Amide Bond Formation: The cyclopropanecarboxylic acid is then reacted with 3-fluoro-4-methoxyphenethylamine using coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide.

The potential applications of N-(1-(3-Fluoro-4-methoxyphenyl)ethyl)cyclopropanecarboxamide include:

  • Pharmaceutical Development: As a lead compound in drug discovery, particularly for cancer therapies or pain management.
  • Chemical Probes: In research settings, it may serve as a tool to study specific biological pathways or receptor interactions.

Interaction studies involving N-(1-(3-Fluoro-4-methoxyphenyl)ethyl)cyclopropanecarboxamide typically focus on:

  • Protein Binding Assays: Evaluating how well the compound binds to target proteins, which is crucial for understanding its pharmacodynamics.
  • Receptor Binding Studies: Investigating its affinity for various receptors, particularly those involved in pain and cancer pathways.

N-(1-(3-Fluoro-4-methoxyphenyl)ethyl)cyclopropanecarboxamide shares structural similarities with several other compounds. Here are some comparable compounds along with their unique features:

Compound NameStructure CharacteristicsUnique Features
N-(4-Fluorophenyl)cyclopropanecarboxamideContains a fluorophenyl groupKnown for its analgesic properties
N-(3-Methoxyphenyl)cyclopropanecarboxamidePossesses a methoxy group on phenylExhibits anti-inflammatory effects
N-(1-(2-Fluorophenyl)ethyl)cyclopropanecarboxamideSubstituted with a different fluorophenyl groupInvestigated for neuroprotective effects

The uniqueness of N-(1-(3-Fluoro-4-methoxyphenyl)ethyl)cyclopropanecarboxamide lies in its specific combination of substituents, which may confer distinct biological activities compared to other similar compounds. Its potential effectiveness as a therapeutic agent warrants further exploration in both synthetic and biological contexts.

XLogP3

2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

237.11650692 g/mol

Monoisotopic Mass

237.11650692 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-15-2024

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